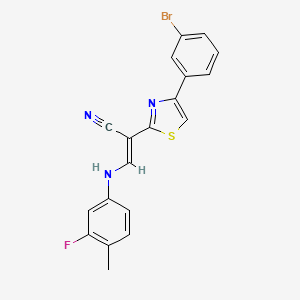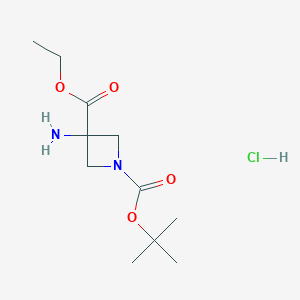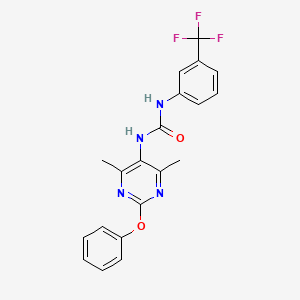
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DPPU belongs to the class of urea derivatives and has been found to possess potent biological activities.
作用机制
The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea. One future direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as cardiovascular diseases and metabolic disorders. Another future direction is to develop new analogs of this compound with improved solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models to determine its potential as a therapeutic agent.
合成方法
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized by the reaction of 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to obtain this compound.
科学研究应用
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to possess potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-17(13(2)25-19(24-12)29-16-9-4-3-5-10-16)27-18(28)26-15-8-6-7-14(11-15)20(21,22)23/h3-11H,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHXUNNVZBPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
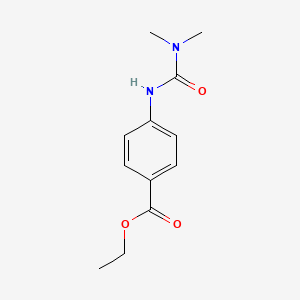
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)
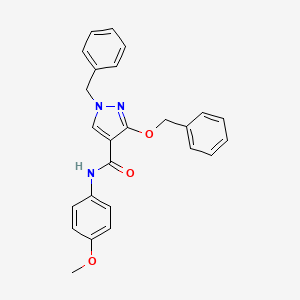
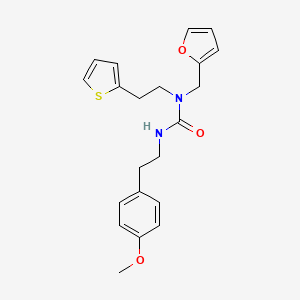
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

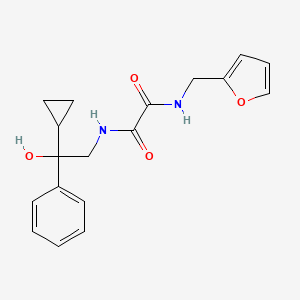

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
